![molecular formula C10H14ClN B3025468 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride CAS No. 721968-63-4](/img/structure/B3025468.png)
2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride
Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride, has been identified as a high-affinity, orally active neurokinin-1 receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Dopamine Receptor Ligands
Derivatives of 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride, particularly trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and its variants, have shown high affinity and selectivity for dopamine D1 and D2 receptors. They act as central D1 agonists, indicated by their effects in behavioral studies on rats (Claudi et al., 1996).
Metabolic Fate and Drug Testing Support
A study on the metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine) and its N-methyl derivative in both in vitro and in vivo settings revealed diverse metabolic pathways, indicating the importance of these compounds in supporting drug testing procedures (Manier et al., 2019).
Serotonin Uptake Inhibition
The (+)-cis-2,3-dihydro-2[(methylamino)methyl]-1-[4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, a chiral serotonin uptake inhibitor, demonstrated significant activity. Its absolute configuration was established, contributing to a better understanding of serotonin inhibitor compounds (Michals & Smith, 1993).
Potential Anticoagulant Properties
The derivative 1H-indene-1,3(2H)-dione, related to 2,3-dihydro-1H-indene, was identified as an anticoagulant. Its properties were analyzed through density functional theory calculations, highlighting its potential in preventing blood coagulation (Prasad et al., 2010).
Anti-tumor and Anti-inflammatory Activities
Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized from 2-(arylmethylene)-2,3-dihydro-1H-inden-1-ones, exhibited promising anti-tumor activity against specific cancer cell lines and significant anti-inflammatory properties (Girgis, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the 5-ht2a receptor , suggesting a potential target. The 5-HT2A receptor plays a crucial role in the central nervous system, influencing mood, cognition, and perception.
Mode of Action
If it acts similarly to related compounds, it may function as an agonist at the 5-HT2A receptor , triggering a series of intracellular events that lead to its physiological effects.
Biochemical Pathways
If it interacts with the 5-HT2A receptor as suggested, it could influence serotonin signaling pathways, which have broad impacts on mood, cognition, and perception .
Result of Action
If it acts as an agonist at the 5-HT2A receptor, it could potentially alter neuronal activity and neurotransmitter release, leading to changes in mood, cognition, and perception .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride . .
properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-4-5-9-2-1-3-10(9)6-8;/h4-6H,1-3,7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRLVXOHCPCRMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride | |
CAS RN |
721968-63-4 | |
Record name | (2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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